molecular formula C24H23F3N6S B609025 MI-463 CAS No. 1628317-18-9

MI-463

カタログ番号 B609025
CAS番号: 1628317-18-9
分子量: 484.5452
InChIキー: DZACSLYTXLZAAF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule with multiple functional groups. It contains a thieno[2,3-d]pyrimidin-4-yl group, which is a type of heterocyclic compound . It also contains a trifluoroethyl group, which is a fluorinated alkyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thieno[2,3-d]pyrimidin-4-yl group and the introduction of the trifluoroethyl group . The exact synthesis process would depend on the specific starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[2,3-d]pyrimidin-4-yl and trifluoroethyl groups would likely have a significant impact on the overall structure of the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The thieno[2,3-d]pyrimidin-4-yl and trifluoroethyl groups could both be reactive under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoroethyl group could potentially make the compound more lipophilic, which could affect its solubility and stability .

科学的研究の応用

白血病治療

MI-463は、Menin-MLL相互作用の強力な阻害剤です {svg_1}. Menin-MLL相互作用は、混合系白血病(MLL)の癌性形質転換に不可欠であり、急性白血病(AL)を引き起こします {svg_2}. Menin-MLL相互作用の薬理学的阻害は、マウスモデルにおいてMLL白血病の進行を大幅に遅らせます {svg_3}.

固形腫瘍治療

This compoundは、肝臓がん、前立腺がん、乳がんを含む様々な固形腫瘍の治療に適用されてきました {svg_4}. コロニー形成を有意に阻害し、アポトーシス細胞の増殖を促進することが判明しています {svg_5}.

フェロトーシス誘導

最近の研究では、this compoundは、いくつかの癌細胞株でフェロトーシスによる細胞死を誘導することが示されています {svg_6}. 例えば、this compoundは、2桁nM濃度で、3日間、OVCAR-8卵巣癌細胞の生存数を顕著に減少させました {svg_7}.

腫瘍増殖の阻害

This compoundは、1日1回の腹腔内投与で、腫瘍増殖の強力な阻害を誘導することが示されています {svg_8}. これは、癌治療における治療薬としての可能性を示唆しています。

癌に対する治療戦略

This compoundによるmeninとmixed-lineage leukemia 1(MLL1およびKMT2A)の間にみられる高親和性関係の阻害は、in vitroおよびin vivoでMLL再構成(MLL-r)白血病の有効な治療法であることが実証されています {svg_9}. これは、this compoundが癌に対する新規治療手段となり得ることを示唆しています {svg_10}.

抗炎症作用

This compoundの成分であるチオフェンは、抗炎症作用を持つことが報告されています {svg_11}. これは、this compoundが炎症性疾患の治療に潜在的に使用できることを示唆しています。

抗菌作用

This compoundの成分であるチオフェンは、抗菌作用を持つことが報告されています {svg_12}. これは、this compoundが微生物感染症の治療に潜在的に使用できることを示唆しています。

有機半導体

This compoundの成分であるチオフェンは、有機半導体の進歩において重要な役割を果たしています {svg_13}. これは、this compoundが電子デバイスの開発に潜在的に使用できることを示唆しています。

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled .

将来の方向性

The future directions for research on this compound could include exploring its potential uses, investigating its mechanism of action, and optimizing its synthesis process .

特性

IUPAC Name

4-methyl-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]-1H-indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N6S/c1-14-15(2-3-21-19(14)8-17(11-28)31-21)12-33-6-4-16(5-7-33)32-22-20-9-18(10-24(25,26)27)34-23(20)30-13-29-22/h2-3,8-9,13,16,31H,4-7,10,12H2,1H3,(H,29,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZACSLYTXLZAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=C(N2)C#N)CN3CCC(CC3)NC4=C5C=C(SC5=NC=N4)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the primary mechanism of action of MI-463?

A: this compound is a potent and selective inhibitor of the interaction between Menin and MLL fusion proteins. [, , , ] These fusion proteins are frequently found in aggressive leukemias, especially in infants and children. [, ] By disrupting this interaction, this compound hinders the transcriptional activity of these oncogenic fusions, leading to decreased expression of genes crucial for leukemic cell survival and proliferation. [, , ]

Q2: What are the downstream effects of this compound treatment in KMT2A-rearranged leukemia cells?

A2: this compound treatment leads to several downstream effects in KMT2A-rearranged leukemia cells, including:

  • Induction of differentiation: this compound promotes differentiation of leukemic cells, as evidenced by morphological changes and alterations in gene expression. [, ] This differentiation can make the cells more susceptible to standard chemotherapy agents. []
  • Increased apoptosis: Studies have shown that this compound induces apoptosis in KMT2A-rearranged leukemia cells, further contributing to its anti-leukemic activity. [, ]
  • Synergistic effects with other drugs: this compound displays synergy with several other anti-cancer agents, including proteasome inhibitors, HDAC inhibitors, CDK9 inhibitors, and the Menin-MLL inhibitor MI-503. [, ] This synergistic potential offers promising avenues for combination therapies.

Q3: Has this compound shown efficacy in in vivo models of leukemia?

A: Yes, this compound has demonstrated efficacy in preclinical animal models. For instance, in a rat xenograft model of KMT2A-rearranged infant leukemia, weekly administration of this compound for three weeks resulted in complete remission in a significant portion of the animals. []

Q4: Are there any biomarkers that could predict the efficacy of this compound treatment?

A: While further research is needed to establish definitive biomarkers, studies have shown that the level of HOXA9 protein, a downstream target of Menin-MLL fusion proteins, is significantly reduced following treatment with this compound, suggesting its potential as a biomarker of response. [, ]

Q5: What are the potential limitations or challenges associated with this compound as a therapeutic agent?

A5: Some potential challenges include:

    Q6: Is this compound being investigated in clinical trials for any cancer types?

    A: While the provided abstracts do not mention specific ongoing clinical trials, they highlight the promising preclinical data supporting the clinical development of this compound, particularly for the treatment of KMT2A-rearranged infant leukemia. [, , ]

    Q7: Does this compound exhibit any activity in cancers beyond leukemia?

    A: While the provided abstracts focus on the anti-leukemic activity of this compound, one study indicates its potential efficacy in endometrial cancer, suggesting that Menin-MLL inhibitors could have broader applications in oncology. [, ]

    Q8: How does this compound affect the metabolic profile of cancer cells?

    A: One study revealed that this compound can induce ferroptosis in certain cancer cell lines, a form of regulated cell death characterized by iron-dependent lipid peroxidation. [] This finding highlights the potential of this compound to target cancer cell metabolism.

    Q9: What is the role of cytochrome P450 (CYP) enzymes in the metabolism of this compound?

    A: Research indicates that this compound can influence the activity of CYP1A2, a key enzyme involved in drug metabolism, in a species-specific manner. [] This finding underscores the importance of considering interspecies differences in drug metabolism during preclinical development.

    Q10: How stable is this compound in in vitro systems?

    A: Microsomal stability assays revealed that this compound exhibits a relatively low depletion rate in rat, dog, and monkey hepatocytes, indicating good metabolic stability in these in vitro systems. [, ]

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。